molecular formula C17H18BrNO3 B6114328 2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide

2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide

Cat. No.: B6114328
M. Wt: 364.2 g/mol
InChI Key: QDKZPISAWPVKRB-UHFFFAOYSA-N
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Description

2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide is an organic compound that features a brominated phenoxy group and a methoxybenzyl acetamide moiety

Preparation Methods

The synthesis of 2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide typically involves multiple steps. One common synthetic route starts with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetic acid to form 2-(4-bromo-3-methylphenoxy)acetic acid. The final step involves the amidation of this acid with 4-methoxybenzylamine under appropriate conditions to yield the target compound. Industrial production methods may involve optimization of these steps to enhance yield and purity.

Chemical Reactions Analysis

2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The bromine atom in the phenoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition or receptor binding due to its structural features.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated phenoxy group and methoxybenzyl moiety can contribute to binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar compounds to 2-(4-bromo-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide include:

    2-(4-chloro-3-methylphenoxy)-N-(4-methoxybenzyl)acetamide: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromo-3-methylphenoxy)-N-(4-ethoxybenzyl)acetamide: Similar structure but with an ethoxy group instead of a methoxy group.

    2-(4-bromo-3-methylphenoxy)-N-(4-methylbenzyl)acetamide: Similar structure but with a methyl group instead of a methoxy group.

These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-bromo-3-methylphenoxy)-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-12-9-15(7-8-16(12)18)22-11-17(20)19-10-13-3-5-14(21-2)6-4-13/h3-9H,10-11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKZPISAWPVKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NCC2=CC=C(C=C2)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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